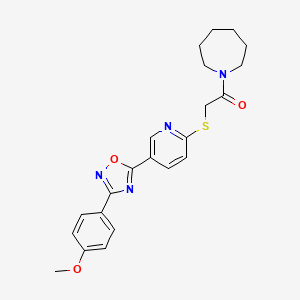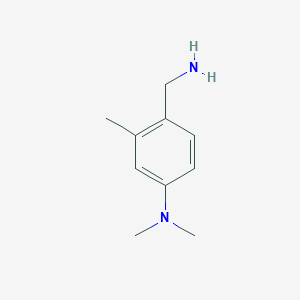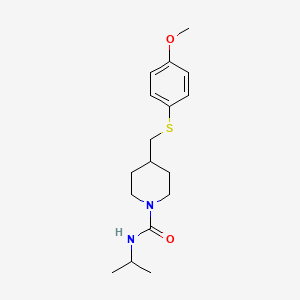![molecular formula C18H16N2O2S B2359265 N-[4-(2-甲氧基苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺 CAS No. 313241-87-1](/img/structure/B2359265.png)
N-[4-(2-甲氧基苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of thiazole derivatives in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
作用机制
Target of Action
The compound N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide, a thiazole derivative, has been found to interact with various biological targets. Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Specifically, some N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
The interaction of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide with its targets results in various changes. For instance, when acting as a tubulin inhibitor, it can disrupt the polymerization of tubulin, thereby inhibiting cell division and showing antiproliferative activity . This interaction with tubulin could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given its potential role as a tubulin inhibitor, it may affect the microtubule dynamics within cells, which are crucial for various cellular processes including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide.
Result of Action
The molecular and cellular effects of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide’s action depend on its specific targets and mode of action. As a potential tubulin inhibitor, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the inhibition of tumor growth and potentially contribute to the treatment of cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiazole and 2-methoxybenzaldehyde under acidic or basic conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
相似化合物的比较
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: Studied for their anti-Parkinsonian properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenyl and methylbenzamide moieties contribute to its potential as a versatile compound in medicinal chemistry and biological research.
属性
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)17(21)20-18-19-15(11-23-18)14-8-3-4-9-16(14)22-2/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYFIODRWYBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2359182.png)
![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2359190.png)


![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/new.no-structure.jpg)
![3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2359197.png)


![methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B2359203.png)

